molecular formula C10H9BrO4 B14269481 5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde CAS No. 138840-56-9

5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B14269481
CAS No.: 138840-56-9
M. Wt: 273.08 g/mol
InChI Key: ZQMDMPFOMROCQP-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzodioxole ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

138840-56-9

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

5-bromo-6-methoxy-2-methyl-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C10H9BrO4/c1-5-14-8-3-7(13-2)9(11)6(4-12)10(8)15-5/h3-5H,1-2H3

InChI Key

ZQMDMPFOMROCQP-UHFFFAOYSA-N

Canonical SMILES

CC1OC2=CC(=C(C(=C2O1)C=O)Br)OC

Origin of Product

United States

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